3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Description
3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Activity on Receptors
Compounds related to the queried chemical structure have been studied for their antagonistic activity on specific receptors. For example, piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, showing varying degrees of effectiveness across different compounds. This includes research on 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides, with IC(50) values ranging from 12-580nM (Yoon et al., 2008).
Potential in Anticancer Research
Several studies have indicated the potential of these compounds in cancer research. For example, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were evaluated for their antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities. Molecular docking studies confirmed the binding of active compounds to target proteins, suggesting a correlation with observed in vitro data (Khan et al., 2019). Additionally, certain 1,3-thiazoles with a piperazine substituent demonstrated effectiveness against various cancer cell lines, highlighting their potential as anticancer agents (Turov, 2020).
Role in Antimicrobial and Antioxidant Activities
Compounds similar to the queried chemical have been synthesized and shown to possess antimicrobial and antioxidant activities. For instance, novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and demonstrated significant activity against various pathogenic bacterial and fungal strains, with some also showing moderate antioxidant activity (Mallesha & Mohana, 2011).
Other Potential Therapeutic Applications
The broader chemical class of piperazine derivatives has been explored for various therapeutic applications. This includes studies on the oxidative metabolism of specific antidepressants, indicating the involvement of various cytochrome P450 enzymes in their metabolic pathways (Hvenegaard et al., 2012).
Properties
IUPAC Name |
3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-16-22(18(2)15-21(17)30-3)31(28,29)27-13-11-26(12-14-27)23-10-9-20(24-25-23)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGBALXNGVHOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.